(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Description
Scientific Research Applications
Cardiovascular Drugs
Pyridazinone was initially exploited in search of cardiovascular drugs . The pyridazinone moiety has been associated with antihypertensive activity .
Agrochemicals
Pyridazinone has also been used in agrochemicals . It’s known as a “wonder nucleus” due to its varied range of pharmacodynamic profile .
Antimicrobial Activity
A substantial number of pyridazinones have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Analgesic Effect
The compound has been found to possess an analgesic effect close to that of aspirin . This suggests its potential use in pain management.
Anti-inflammatory Activity
Pyridazinones have been associated with anti-inflammatory activity . They could be used in the treatment of conditions characterized by inflammation.
Acetylcholinesterase Inhibitors
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been studied as Acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used in the treatment of Alzheimer’s disease, a neurodegenerative disease affecting the elderly population .
Antitubercular Activity
Some pyridazinones have been reported to possess antitubercular activity . This suggests their potential use in the treatment of tuberculosis.
Antidepressant–Anxiolytic Activity
Pyridazinones have been associated with antidepressant–anxiolytic activity . This suggests their potential use in the treatment of mental health disorders such as depression and anxiety.
properties
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O2/c1-35-24-8-6-23(7-9-24)31-16-18-33(19-17-31)27(34)21-12-14-32(15-13-21)26-11-10-25(29-30-26)20-2-4-22(28)5-3-20/h2-11,21H,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOWHGDFBNGMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone |
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